molecular formula C19H19ClN2O3 B3990843 Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3990843
M. Wt: 358.8 g/mol
InChI Key: NGMZWUGKTLJTHT-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a quinoline core with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core and methoxyaniline moiety make it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-12-9-18(21-14-5-4-6-15(11-14)23-2)16-10-13(19(22)24-3)7-8-17(16)20-12;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZWUGKTLJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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